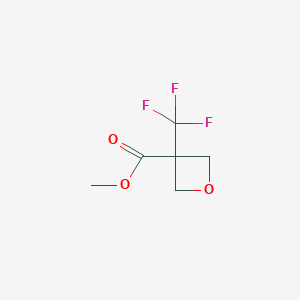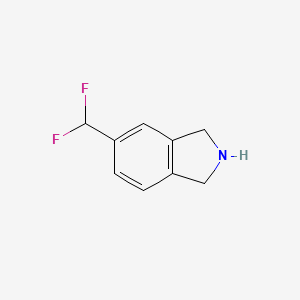
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is a chemical compound characterized by the presence of an oxetane ring substituted with a trifluoromethyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of a suitable precursor, such as an epoxide, using a base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of Methyl 3-(trifluoromethyl)oxetane-3-carboxylate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with desirable characteristics, such as improved thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which Methyl 3-(trifluoromethyl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl oxetane-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethyl oxetane: Similar structure but without the carboxylate ester, leading to different chemical properties and uses.
Uniqueness
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct electronic and steric properties. This combination enhances its potential for use in various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C6H7F3O3 |
|---|---|
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
methyl 3-(trifluoromethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C6H7F3O3/c1-11-4(10)5(2-12-3-5)6(7,8)9/h2-3H2,1H3 |
Clé InChI |
XBDLRUVOLZZBTO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(COC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)


![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)

